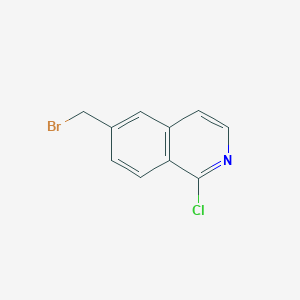

6-(Bromomethyl)-1-chloroisoquinoline

Description

Significance of Halogenated and Alkyl-Halogenated Isoquinoline (B145761) Scaffolds in Chemical Research

Halogenated and alkyl-halogenated isoquinoline scaffolds are of significant interest in chemical research, particularly in the realm of drug discovery and materials science. nih.gov The introduction of halogen atoms into the isoquinoline core can profoundly influence the molecule's physicochemical properties. ijpsjournal.com Halogens can modulate lipophilicity, metabolic stability, and binding interactions with biological targets, making them a key tool in the optimization of lead compounds in medicinal chemistry. ijpsjournal.comfrontiersin.org

Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for a wide range of chemical transformations. nih.govksu.edu.sa Aryl halides, such as a chloro-substituted isoquinoline, are key substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org Similarly, alkyl halides, particularly reactive benzylic halides like a bromomethyl group, are excellent electrophiles for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. nih.govaun.edu.eg This dual utility—both for property modulation and as a reactive intermediate—cements the importance of halogenated isoquinolines in modern organic synthesis. nih.gov

Strategic Positioning of 6-(Bromomethyl)-1-chloroisoquinoline as a Versatile Synthetic Building Block

The strategic value of this compound lies in the distinct reactivity of its two halogen-containing functional groups. This bifunctionality allows for orthogonal or sequential reactions, providing chemists with precise control over the synthetic pathway to construct highly substituted and complex isoquinoline derivatives.

The 1-Chloro Group: The chlorine atom at the C-1 position of the isoquinoline ring is activated towards nucleophilic aromatic substitution and is a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, vinyl, alkynyl, and various heteroatomic substituents at this position.

The 6-Bromomethyl Group: The bromomethyl group at the C-6 position is a benzylic halide. This functionality is highly susceptible to nucleophilic substitution (typically via an SN2 mechanism), enabling the facile introduction of ethers, esters, amines, azides, thiols, and other functional groups by reaction with appropriate nucleophiles. It can also be used to link the isoquinoline scaffold to other molecular fragments.

This differential reactivity enables a synthetic strategy where one position can be modified while leaving the other intact for a subsequent transformation. For example, a cross-coupling reaction could be performed at the C-1 chloro position, followed by a nucleophilic substitution at the C-6 bromomethyl position. This versatility makes this compound an ideal starting material for generating chemical libraries for high-throughput screening in drug discovery programs. nih.govnih.gov

Historical Context and Evolution of Research on Substituted Isoquinolines

Research into isoquinoline synthesis has a rich history, with several classic named reactions forming the bedrock of early methodologies. nih.gov Traditional methods such as the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch syntheses have been instrumental in providing access to the core isoquinoline and tetrahydroisoquinoline scaffolds for over a century. rsc.orgijpsjournal.com These methods, while foundational, often require harsh conditions and may have limitations regarding substrate scope and functional group tolerance, particularly for the synthesis of highly functionalized derivatives. rsc.org

The late 20th and early 21st centuries have witnessed a paradigm shift in synthetic strategies, driven by the advent of transition-metal catalysis. ijpsjournal.com Modern approaches, including palladium, rhodium, and copper-catalyzed C-H activation and annulation reactions, have emerged as powerful and atom-economical routes to construct substituted isoquinolines. ijpsjournal.comorganic-chemistry.org These contemporary methods offer milder reaction conditions, broader functional group tolerance, and novel pathways for late-stage functionalization, enabling the rapid assembly of complex isoquinoline structures that were previously difficult to access. organic-chemistry.orgnih.gov The development of reagents like this compound is a direct outcome of this evolution, providing pre-functionalized scaffolds ready for diversification using modern synthetic techniques.

Overview of Current Research Trajectories and Future Prospects for this compound

Current research involving substituted isoquinolines is heavily focused on the development of novel, efficient, and sustainable synthetic methods to access structurally diverse derivatives for pharmacological evaluation. nih.gov There is a profound and growing interest in creating libraries of isoquinoline-based compounds for screening against a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders. nih.govnih.govijpsjournal.com

The future prospects for this compound are intrinsically linked to these trends. As a versatile bifunctional building block, it is poised to be a key intermediate in several areas:

Combinatorial Chemistry and Drug Discovery: Its dual reactive sites make it an ideal substrate for parallel synthesis, enabling the rapid generation of large libraries of novel isoquinoline analogues for biological screening.

Development of Targeted Therapeutics: The ability to selectively functionalize two different positions on the isoquinoline scaffold allows for the precise tuning of structure-activity relationships (SAR), facilitating the design of highly potent and selective drug candidates. ijpsjournal.com

Materials Science: Substituted isoquinolines can exhibit interesting photophysical properties, and this building block could be used to synthesize novel organic materials for applications in electronics and imaging.

The continued development of innovative synthetic methodologies will further expand the utility of this compound, solidifying its role as a valuable tool for chemists in both academic and industrial research.

Data Tables

Table 1: Physicochemical Properties of the Related Compound 6-Bromo-1-chloroisoquinoline

Note: The data presented below is for the parent compound 6-Bromo-1-chloroisoquinoline, which serves as a precursor or close structural analogue to this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | nih.gov |

| Molecular Weight | 242.5 g/mol | nih.gov |

| IUPAC Name | 6-bromo-1-chloroisoquinoline | nih.gov |

| CAS Number | 205055-63-6 | nih.gov |

| Canonical SMILES | C1=CC2=C(C=C1Br)C=CN=C2Cl | nih.gov |

| InChIKey | VOAHGGQULSSGQW-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

6-(bromomethyl)-1-chloroisoquinoline |

InChI |

InChI=1S/C10H7BrClN/c11-6-7-1-2-9-8(5-7)3-4-13-10(9)12/h1-5H,6H2 |

InChI Key |

ITKOVCLQPAECAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromomethyl 1 Chloroisoquinoline

Retrosynthetic Analysis of 6-(Bromomethyl)-1-chloroisoquinoline

A retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials.

Disconnection Approaches for the Isoquinoline (B145761) Core

The primary disconnection of the target molecule, this compound (1), involves the late-stage introduction of the reactive bromomethyl and chloro functionalities. The most logical precursor is 6-methyl-1-chloroisoquinoline (2). This simplifies the synthetic challenge to the construction of a substituted isoquinoline core.

Further disconnection of 6-methyl-1-chloroisoquinoline (2) can be envisioned through the conversion of the 1-chloro group to a more synthetically accessible hydroxyl or carbonyl functionality. This leads to the key intermediate, 6-methylisoquinolin-1(2H)-one (3).

The isoquinoline core itself can be disconnected via several classical approaches. The most prominent are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Disconnection: This approach involves the disconnection of the N-C1 and C4-C4a bonds, leading to an N-acylated β-phenylethylamine precursor. For 6-methylisoquinolin-1(2H)-one (3), this retrosynthetic step points to N-acetyl-2-(4-methylphenyl)ethan-1-amine (4).

Pictet-Spengler Disconnection: This disconnection breaks the N-C1 and C1-C8a bonds, suggesting a β-phenylethylamine and a carbonyl compound as precursors. For a tetrahydroisoquinoline precursor to (3), this would lead back to 2-(4-methylphenyl)ethan-1-amine (5) and a one-carbon electrophile like formaldehyde.

Strategic Introduction of Bromomethyl and Chloro Functionalities

The introduction of the chloro and bromomethyl groups is strategically planned for the later stages of the synthesis to avoid potential interference with the cyclization reactions.

Introduction of the Chloro Group: The 1-chloro functionality is typically introduced by treating the corresponding isoquinolin-1(2H)-one with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation.

Introduction of the Bromomethyl Group: The bromomethyl group at the C6 position can be installed via a free-radical bromination of the 6-methyl group. N-Bromosuccinimide (NBS), often in the presence of a radical initiator such as benzoyl peroxide or AIBN, is the reagent of choice for this selective benzylic bromination. youtube.commdpi.orgscientificupdate.com

Synthesis of the Isoquinoline Core Precursors

The successful synthesis of this compound hinges on the efficient construction of the appropriately substituted isoquinoline core.

Bischler-Napieralski Cyclization Approaches for Isoquinoline Ring Formation

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to isoquinolines. nrochemistry.comwikipedia.orgorganic-chemistry.org The reaction involves the intramolecular cyclization of a β-arylethylamide under acidic conditions. wikipedia.org

For the synthesis of 6-methylisoquinolin-1(2H)-one, a suitable starting material is N-acetyl-2-(4-methylphenyl)ethan-1-amine. This amide can be prepared by the acylation of 2-(4-methylphenyl)ethan-1-amine. The cyclization is typically effected using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at elevated temperatures. nrochemistry.comorganic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) intermediate can then be oxidized to the corresponding isoquinoline.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-(4-methylphenyl)ethan-1-amine, Acetyl chloride | Base (e.g., triethylamine), Solvent (e.g., CH₂Cl₂) | N-acetyl-2-(4-methylphenyl)ethan-1-amine |

| 2 | N-acetyl-2-(4-methylphenyl)ethan-1-amine | POCl₃ or P₂O₅, Heat | 1,6-dimethyl-3,4-dihydroisoquinoline |

| 3 | 1,6-dimethyl-3,4-dihydroisoquinoline | Oxidizing agent (e.g., Pd/C, heat) | 1,6-dimethylisoquinoline |

Pictet-Spengler Reactions in the Assembly of Isoquinoline Derivatives

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.govarkat-usa.org To apply this to the synthesis of the target isoquinoline, a subsequent oxidation step is required to achieve the aromatic isoquinoline core.

The synthesis would commence with 2-(4-methylphenyl)ethan-1-amine and a suitable carbonyl compound. Reaction with formaldehyde, for instance, would yield a 1,2,3,4-tetrahydroisoquinoline (B50084) intermediate. This intermediate would then need to be oxidized to the fully aromatic isoquinoline. The presence of electron-donating groups on the phenyl ring generally facilitates the cyclization under milder conditions. wikipedia.org

| Step | Reactants | Reagents and Conditions | Product | | :--- | :--- | :--- | | 1 | 2-(4-methylphenyl)ethan-1-amine, Formaldehyde | Acid catalyst (e.g., HCl), Heat | 6-methyl-1,2,3,4-tetrahydroisoquinoline (B145468) | | 2 | 6-methyl-1,2,3,4-tetrahydroisoquinoline | Oxidizing agent (e.g., MnO₂, Pd/C) | 6-methylisoquinoline (B1300163) |

Alternative Cyclization Strategies for Chloroisoquinoline Nuclei

An efficient alternative to the classical named reactions involves the synthesis of an isoquinolin-1(2H)-one intermediate, which can then be readily converted to the 1-chloroisoquinoline (B32320). This approach circumvents the need for a separate oxidation step.

One such strategy involves the cyclization of 2-alkynylbenzamides, which can be mediated by various transition metals to afford isoquinolin-1(2H)-ones. Another approach is the copper-mediated coupling and cyclization of o-halobenzamides with terminal alkynes.

A particularly relevant method is the synthesis of 4-methyl-2H-isoquinolin-1-one, which can then be treated with phosphoryl chloride to yield 1-chloro-4-methylisoquinoline. chemicalbook.com This highlights a direct route to the 1-chloro substituted isoquinoline core.

Furthermore, the Vilsmeier-Haack reaction offers a method for the synthesis of 3-chloroisoquinoline-4-aldehydes from 1-aryl-substituted 1,4-dihydro-3(2H)-isoquinolinones. thieme-connect.com This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide and phosphoryl chloride, to effect formylation and chlorination. chemistrysteps.comwikipedia.orgyoutube.com

Regioselective Introduction of the Bromomethyl Moiety at C-6

The introduction of a bromomethyl group at the C-6 position of the isoquinoline nucleus typically starts from the corresponding 6-methylisoquinoline precursor. This transformation can be achieved either by direct benzylic bromination of the pre-formed isoquinoline ring or by constructing the isoquinoline ring system with the bromomethyl group already incorporated or in a masked form.

Benzylic Bromination Strategies for Substituted Isoquinolines

Benzylic bromination is a well-established method for the halogenation of a methyl group attached to an aromatic ring. chemistrysteps.comlibretexts.orgchadsprep.comyoutube.comyoutube.com The reaction proceeds via a free radical mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.org

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, which minimizes side reactions such as electrophilic addition to the aromatic ring. chadsprep.comyoutube.comwikipedia.org The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV irradiation. wikipedia.org The choice of solvent is crucial, with non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) being traditionally used to avoid ionic reactions. libretexts.orgresearchgate.net

The general mechanism for the benzylic bromination of a 6-methylisoquinoline derivative using NBS is as follows:

Initiation: Homolytic cleavage of the radical initiator or the N-Br bond of NBS to generate a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group at the C-6 position, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical is particularly stable due to the delocalization of the unpaired electron over the isoquinoline ring system. The HBr then reacts with NBS to produce a molecule of bromine (Br₂).

Propagation: The benzylic radical reacts with a bromine molecule to form the desired 6-(bromomethyl)isoquinoline (B1612420) and another bromine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

Below is a table summarizing typical conditions for benzylic bromination reactions.

| Reagent | Initiator | Solvent | Temperature | Typical Yield | Reference |

| NBS | AIBN | CCl₄ | Reflux | Good to Excellent | wikipedia.org |

| NBS | Benzoyl Peroxide | Benzene (B151609) | Reflux | Good | researchgate.net |

| Br₂ | UV light | CCl₄ | Room Temp. | Variable | youtube.com |

De Novo Synthesis Incorporating the Bromomethyl Group at C-6

An alternative to the direct bromination of a pre-existing isoquinoline is the construction of the isoquinoline ring system from precursors that already contain the C-6 substituent. Classical isoquinoline syntheses, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, offer routes to substituted isoquinolines. quimicaorganica.orgresearchgate.netpharmaguideline.comthermofisher.comorganicreactions.orgwikipedia.orgwikipedia.orgorganic-chemistry.org

In the context of synthesizing a 6-substituted isoquinoline, the Bischler-Napieralski reaction is particularly relevant. This method involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). quimicaorganica.orgresearchgate.netpharmaguideline.comwikipedia.orgorganic-chemistry.org If a meta-substituted phenethylamine (B48288) is used as the starting material, the cyclization typically occurs at the position para to the activating group, leading to a 6-substituted dihydroisoquinoline. quimicaorganica.org This intermediate can then be oxidized to the corresponding isoquinoline. To obtain 6-(bromomethyl)isoquinoline, one would start with a phenethylamine derivative where the meta position is a methyl group, which can be subsequently brominated, or a group that can be converted to a bromomethyl group.

The Pomeranz-Fritsch reaction provides another pathway, involving the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comorganicreactions.orgwikipedia.orgacs.orgresearchgate.netiust.ac.ir By starting with a meta-substituted benzaldehyde, it is possible to synthesize a 6-substituted isoquinoline. For the synthesis of the target molecule, a 3-(bromomethyl)benzaldehyde (B1337732) or a related precursor could potentially be used, although the harsh acidic conditions of the classical Pomeranz-Fritsch reaction might not be compatible with the bromomethyl group.

Methodological Considerations for Chlorination at C-1

The introduction of a chlorine atom at the C-1 position of the isoquinoline ring transforms the relatively unreactive C-H bond into a versatile leaving group for nucleophilic substitution reactions.

Halogenation Techniques for N-Heterocyclic Compounds

The C-1 position of isoquinoline is analogous to the α-position of pyridine (B92270) and is susceptible to nucleophilic attack, especially when the nitrogen atom is quaternized or oxidized. A common and effective method for introducing a chlorine atom at this position is the treatment of the corresponding isoquinolin-1(2H)-one (or its tautomer, 1-hydroxyisoquinoline) with a chlorinating agent.

Phosphorus oxychloride (POCl₃) is the most widely used reagent for this transformation. chemicalbook.comdut.ac.zachemicalbook.comrsc.orgresearchgate.net The reaction likely proceeds through the formation of a phosphate (B84403) ester intermediate from the isoquinolin-1-one tautomer, which is then displaced by a chloride ion. The reaction is often carried out at elevated temperatures, and sometimes in the presence of a tertiary amine base or a catalytic amount of dimethylformamide (DMF), which can form the Vilsmeier reagent in situ. dut.ac.zaresearchgate.netnrochemistry.comwikipedia.orgorganic-chemistry.org

Another approach involves the reaction of an isoquinoline N-oxide with a chlorinating agent like POCl₃. chemicalbook.com This method is also highly effective for introducing a chlorine atom at the C-1 position.

The table below summarizes common methods for the chlorination of the C-1 position of isoquinoline derivatives.

| Starting Material | Reagent | Solvent | Temperature | Typical Yield | Reference |

| Isoquinolin-1-one | POCl₃ | Neat or High-boiling solvent | Reflux | High | chemicalbook.com |

| Isoquinoline N-oxide | POCl₃ | Dichloromethane | 105 °C | 85% | chemicalbook.com |

| Isoquinolin-1-one | Vilsmeier Reagent | DMF | 90 °C | Good |

Optimization of Synthetic Pathways to this compound

An optimized synthetic pathway for this compound would likely involve a multi-step sequence starting from a readily available precursor. A plausible and efficient route would be:

Synthesis of 6-methylisoquinolin-1(2H)-one: This could be achieved through a de novo synthesis like the Bischler-Napieralski reaction, starting from 3-methylphenethylamine (B3144698) and a suitable C1 synthon, followed by oxidation of the resulting dihydroisoquinoline and subsequent steps to introduce the 1-oxo functionality.

Chlorination at C-1: The 6-methylisoquinolin-1(2H)-one would then be treated with phosphorus oxychloride to yield 1-chloro-6-methylisoquinoline (B1592435). Optimization of this step would involve adjusting the reaction time, temperature, and the use of any additives to maximize the yield and purity of the product. researchgate.netatlantis-press.com

Benzylic bromination at C-6: The final step would be the regioselective radical bromination of the methyl group of 1-chloro-6-methylisoquinoline using N-bromosuccinimide and a radical initiator. Optimization would focus on the choice of initiator and solvent, as well as the stoichiometry of NBS, to achieve complete conversion without over-bromination or other side reactions.

Yield Enhancement and Side-Product Minimization

The conversion of 6-methyl-1-chloroisoquinoline to its bromomethyl derivative is typically accomplished via a free-radical chain reaction, most commonly the Wohl-Ziegler reaction. This method traditionally employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), or photochemical initiation. However, achieving high yields and minimizing the formation of undesirable side-products requires careful control of reaction parameters.

Key Research Findings for Optimization:

The primary challenges in the benzylic bromination of methyl-substituted heteroaromatic compounds include over-bromination, leading to the formation of dibromomethyl and tribromomethyl derivatives, and competing reactions at other sites on the heterocyclic ring. Research into optimizing these reactions has highlighted several critical factors:

Control of Bromine Concentration: The concentration of molecular bromine, which is the active brominating species, is a crucial factor. NBS is favored over molecular bromine because it provides a low, constant concentration of Br2 throughout the reaction, which helps to suppress competing ionic reactions and over-bromination. masterorganicchemistry.com

Choice of Radical Initiator: The selection and concentration of the radical initiator are pivotal. AIBN is a common choice due to its predictable decomposition rate. The initiator concentration must be carefully optimized to ensure a steady rate of radical formation without promoting excessive side reactions.

Solvent Effects: The choice of solvent can significantly impact the reaction's efficiency and selectivity. Historically, carbon tetrachloride (CCl4) was the solvent of choice for Wohl-Ziegler reactions. However, due to its toxicity and environmental impact, alternative solvents have been investigated. Studies have shown that solvents like 1,2-dichlorobenzene (B45396) can lead to higher yields and shorter reaction times compared to CCl4 for the benzylic bromination of similar substrates. koreascience.kr

Light-Induced vs. Chemical Initiation: Photochemical initiation can offer a cleaner alternative to chemical initiators, as it avoids the introduction of additional reagents and their decomposition products. The wavelength and intensity of the light source must be carefully controlled to achieve optimal results.

Common Side-Products and Their Minimization:

The primary side-products in the synthesis of this compound include:

6-(Dibromomethyl)-1-chloroisoquinoline: This is the most common byproduct, arising from the further reaction of the desired product with the brominating agent. Its formation can be minimized by using a stoichiometric amount of NBS and carefully monitoring the reaction progress to stop it upon consumption of the starting material.

Ring-Brominated Isomers: Although less common in radical brominations, some electrophilic aromatic substitution can occur, leading to bromination on the isoquinoline ring. This is more prevalent when using molecular bromine and can be suppressed by using NBS and non-polar solvents.

Hydrolysis Products: If water is present in the reaction mixture, the bromomethyl group can be hydrolyzed to a hydroxymethyl group. Therefore, anhydrous conditions are essential for maximizing the yield of the desired product.

| Entry | Brominating Agent | Initiator/Condition | Solvent | Reaction Time (h) | Yield of Monobromo Product (%) | Yield of Dibromo Product (%) |

|---|---|---|---|---|---|---|

| 1 | NBS (1.1 eq) | AIBN (0.1 eq) | CCl4 | 12 | 70 | 15 |

| 2 | NBS (1.1 eq) | AIBN (0.1 eq) | 1,2-Dichlorobenzene | 8 | 85 | 5 |

| 3 | NBS (1.1 eq) | UV light (365 nm) | CH3CN | 6 | 88 | 3 |

| 4 | Br2 (1.1 eq) | UV light (365 nm) | CCl4 | 10 | 55 | 25 (plus ring bromination) |

This table presents hypothetical data based on established principles of benzylic bromination to illustrate the impact of different reaction parameters.

Green Chemistry Principles in this compound Synthesis

The traditional methods for benzylic bromination often fall short of modern standards of green and sustainable chemistry. The use of hazardous solvents, toxic reagents, and the generation of significant waste are key areas for improvement.

Application of Green Chemistry Principles:

Safer Solvents: A primary focus of greening the synthesis of this compound is the replacement of chlorinated solvents like carbon tetrachloride. Research has demonstrated the efficacy of more benign alternatives. For example, solvents such as ethyl acetate, acetonitrile (B52724), and 1,2-dichlorobenzene have been successfully employed in benzylic bromination reactions, often with improved performance. koreascience.kr Ionic liquids and deep eutectic solvents are also being explored as environmentally friendly reaction media.

Atom Economy: The use of NBS, while effective, has a moderate atom economy. Alternative brominating agents and catalytic systems are being investigated to improve this aspect. For instance, using HBr with an oxidizing agent like hydrogen peroxide in a catalytic cycle can offer a higher atom economy.

Catalytic Methods: The development of catalytic methods for benzylic bromination can reduce the need for stoichiometric radical initiators. While not yet widely applied to this specific substrate, research into metal-catalyzed and organocatalyzed benzylic C-H functionalization holds promise for more sustainable synthetic routes.

Energy Efficiency: The use of microwave irradiation or photo-initiation can lead to significant reductions in reaction times and energy consumption compared to traditional thermal methods. These techniques can also enhance reaction selectivity and yield.

Waste Reduction: By optimizing reaction conditions to minimize side-product formation, the need for extensive purification steps, which generate significant solvent waste, can be reduced. The development of catalytic systems that can be recycled further contributes to waste minimization.

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefits |

|---|---|---|---|

| Prevention of Waste | Formation of significant dibromo and other side-products. | Optimized reaction conditions, use of selective reagents. | Higher yield of desired product, less purification waste. |

| Safer Solvents and Auxiliaries | Use of carbon tetrachloride (CCl4). | 1,2-Dichlorobenzene, ethyl acetate, acetonitrile, ionic liquids. | Reduced toxicity and environmental impact. koreascience.kr |

| Design for Energy Efficiency | Prolonged heating with thermal initiators. | Microwave irradiation, photochemical initiation. | Shorter reaction times, lower energy consumption. |

| Use of Catalysis | Stoichiometric use of radical initiators (e.g., AIBN). | Development of metal-based or organocatalytic systems. | Reduced waste, potential for catalyst recycling. |

| Safer Chemistry | Use of potentially explosive initiators like benzoyl peroxide. | Photochemical initiation or safer catalytic systems. | Improved operational safety. |

Elucidation of Chemical Reactivity and Derivatization Pathways of 6 Bromomethyl 1 Chloroisoquinoline

Reactivity of the Bromomethyl Group: Nucleophilic Substitution and Beyond

The bromomethyl group at the C-6 position of the isoquinoline (B145761) ring is analogous to a benzylic halide. The carbon-bromine bond is activated towards nucleophilic substitution due to the ability of the adjacent aromatic ring to stabilize the transition state of both S\textsubscript{N}1 and S\textsubscript{N}2 reactions. libretexts.orglibretexts.org This enhanced reactivity allows for a wide array of chemical modifications.

One of the most powerful applications of the reactive bromomethyl group is the formation of new carbon-carbon bonds. This is readily achieved through the alkylation of various carbanions. chemistry-chemists.com Strong bases can be used to deprotonate compounds with acidic C-H bonds, such as malonic esters, β-ketoesters, and nitriles, to generate stabilized carbanions (nucleophiles). These nucleophiles can then efficiently displace the bromide from 6-(bromomethyl)-1-chloroisoquinoline to forge a new C-C bond.

The general reaction scheme involves the treatment of a suitable pronucleophile with a base (e.g., sodium hydride, sodium ethoxide) in an aprotic solvent (e.g., THF, DMF) to generate the carbanion, followed by the addition of this compound.

Table 1: Representative C-C Bond Forming Reactions via Carbanion Alkylation This table presents theoretical examples based on established chemical principles.

| Carbanion Source (Pronucleophile) | Base | Solvent | Expected Product |

|---|---|---|---|

| Diethyl malonate | Sodium ethoxide (NaOEt) | Ethanol (EtOH) | Diethyl 2-((1-chloroisoquinolin-6-yl)methyl)malonate |

| Ethyl acetoacetate | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Ethyl 2-((1-chloroisoquinolin-6-yl)methyl)-3-oxobutanoate |

| Acetonitrile (B52724) | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | 3-(1-chloroisoquinolin-6-yl)propanenitrile |

| Phenylacetonitrile | Potassium tert-butoxide (t-BuOK) | Dimethylformamide (DMF) | 3-(1-chloroisoquinolin-6-yl)-2-phenylpropanenitrile |

The electrophilic nature of the bromomethyl group makes it an excellent substrate for alkylation of heteroatom nucleophiles. This provides straightforward pathways to introduce nitrogen, oxygen, or sulfur-containing functionalities.

N-Alkylation: Primary and secondary amines, as well as ammonia (B1221849) and its derivatives, can readily displace the bromide to form the corresponding substituted amines. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

O-Alkylation: Alkoxides, generated from alcohols or phenols using a suitable base, serve as potent oxygen nucleophiles. The Williamson ether synthesis provides a classic route to ethers by reacting an alkoxide with the bromomethyl group.

S-Alkylation: Thiols are excellent nucleophiles and react readily with benzylic halides to form thioethers (sulfides). nih.govjmaterenvironsci.com The reaction often proceeds under mild basic conditions to deprotonate the thiol, forming a highly nucleophilic thiolate anion. nih.gov

Table 2: Examples of Heteroatom Alkylation Reactions This table presents theoretical examples based on established chemical principles.

| Nucleophile | Base/Conditions | Product Class | Specific Product Example |

|---|---|---|---|

| Piperidine | Potassium carbonate (K₂CO₃) in Acetonitrile | Tertiary Amine | 1-chloro-6-(piperidin-1-ylmethyl)isoquinoline |

| Sodium azide (B81097) (NaN₃) | DMF, 50 °C | Azide | 6-(azidomethyl)-1-chloroisoquinoline |

| Phenol | Sodium hydride (NaH) in THF | Aryl Ether | 1-chloro-6-(phenoxymethyl)isoquinoline |

| Sodium methoxide (B1231860) (NaOMe) | Methanol (MeOH) | Alkyl Ether | 1-chloro-6-(methoxymethyl)isoquinoline |

| Thiophenol | Triethylamine (Et₃N) in CH₂Cl₂ | Aryl Thioether | 1-chloro-6-((phenylthio)methyl)isoquinoline |

The carbon-bromine bond can be converted into a carbon-metal bond, reversing its polarity (umpolung) from electrophilic to nucleophilic. This transformation opens up a different set of synthetic possibilities.

Grignard Reagents: Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) would yield the corresponding Grignard reagent, (1-chloroisoquinolin-6-yl)methylmagnesium bromide. adichemistry.commnstate.eduwikipedia.org This reagent is a powerful carbon nucleophile and a strong base, requiring strict anhydrous conditions for its preparation and use. libretexts.org

Organolithium Reagents: Treatment with two equivalents of an alkali metal, such as lithium, in a hydrocarbon solvent would produce the organolithium analog. wikipedia.orgmasterorganicchemistry.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.org

A significant challenge in forming these organometallic reagents is the potential for intramolecular reaction or polymerization, given the presence of the reactive isoquinoline ring system. Low temperatures and careful control of reaction conditions are crucial.

The bromomethyl group reacts efficiently with triphenylphosphine (B44618) via an S\textsubscript{N}2 mechanism to produce a stable phosphonium (B103445) salt. wikipedia.orglumenlearning.com This reaction is typically performed in a suitable solvent like toluene (B28343) or acetonitrile at elevated temperatures.

The resulting (1-chloroisoquinolin-6-yl)methyl)triphenylphosphonium bromide is a key precursor for the Wittig reaction. masterorganicchemistry.com Treatment of the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) deprotonates the carbon adjacent to the phosphorus atom, generating a highly nucleophilic phosphorus ylide (or phosphorane). libretexts.org This ylide can then react with aldehydes or ketones to form alkenes, with the concomitant formation of the very stable triphenylphosphine oxide as a driving force for the reaction. This pathway allows for the extension of the side chain at the C-6 position by introducing a carbon-carbon double bond. commonorganicchemistry.com

Transformations Involving the C-1 Chloro Substituent

The chlorine atom at the C-1 position of the isoquinoline ring is analogous to a chloroarene and is susceptible to replacement via various transition metal-catalyzed cross-coupling reactions. The C-1 position in isoquinolines is particularly activated towards nucleophilic substitution and oxidative addition to palladium(0) complexes. youtube.comquimicaorganica.org These reactions are generally chemoselective for the C(sp²)-Cl bond over the C(sp³)-Br bond of the bromomethyl group.

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation and have been widely applied to functionalize chloroarenes and chloroheteroarenes. nobelprize.org

Suzuki Coupling: This reaction involves the coupling of the C-1 chloro group with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. It is one of the most versatile methods for forming biaryl or vinyl-aryl bonds.

Stille Coupling: The Stille reaction couples the chloro-substituted carbon with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org It tolerates a wide variety of functional groups, although the toxicity of the tin reagents is a notable drawback. libretexts.org

Heck Reaction: In the Heck reaction, the C-1 position is coupled with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the arylation of olefins.

Sonogashira Coupling: This reaction forms a C-C bond between the C-1 position and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, providing a direct route to aryl alkynes. researchgate.netlibretexts.org

Table 3: Typical Conditions for Palladium-Catalyzed Cross-Coupling at C-1 of a Chloro-Isoquinoline Scaffold This table presents generalized conditions based on established protocols for similar substrates.

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | PPh₃ (from catalyst) | (Often none) | Toluene, Dioxane, THF |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI | PPh₃ (from catalyst) | Et₃N, Diisopropylamine | THF, DMF |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)

Ligand Design for Enhanced Reactivity and Selectivity

The structure of this compound presents multiple opportunities for its incorporation into ligand architectures. The isoquinoline nitrogen atom possesses a lone pair of electrons, making it a prime coordination site for transition metals. Furthermore, both the chloro and bromomethyl substituents are reactive handles that can be displaced or modified to introduce additional donor atoms, enabling the design of polydentate ligands.

For instance, substitution of the C-1 chlorine with a nucleophile containing a secondary donor site (e.g., a hydroxyl, amino, or phosphino (B1201336) group) could yield a bidentate ligand. Similarly, the bromomethyl group can be converted into other functionalities capable of coordination. The spatial arrangement and electronic properties of these donor sites can be tailored to achieve specific reactivity and selectivity in catalytic applications. While the potential is significant, specific research detailing the design of ligands derived from this compound to enhance reactivity and selectivity is not extensively documented in publicly available literature.

Substrate Scope and Limitations

The synthetic utility of this compound is defined by its reactivity with various substrates. The molecule features two primary electrophilic centers: the C-1 position on the isoquinoline ring and the benzylic carbon of the bromomethyl group.

At the C-1 Position: A wide range of nucleophiles, including amines, alkoxides, and thiols, are expected to displace the chloride. The efficiency of these reactions would depend on the nucleophilicity of the attacking species and the reaction conditions.

At the C-6 Bromomethyl Position: This site is susceptible to nucleophilic substitution by a different set of nucleophiles, typical for benzylic halides. This allows for the introduction of various functional groups, including ethers, esters, amines, and nitriles.

A key limitation and consideration in exploring the substrate scope is the potential for competitive reactions between the two electrophilic sites. A strong nucleophile could potentially react at both positions, or reaction conditions might need to be carefully controlled to favor substitution at one site over the other. Furthermore, the basicity of certain nucleophiles could lead to elimination reactions at the bromomethyl group. Detailed studies outlining the substrate scope and identifying these limitations for this compound specifically are required to fully map its synthetic potential.

Nucleophilic Aromatic Substitution (SNAr) at C-1 of this compound

The C-1 position of the isoquinoline ring is activated for nucleophilic aromatic substitution (SNAr). The electronegative nitrogen atom within the aromatic system acts as an electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. This makes the displacement of the chlorine atom at C-1 by a suitable nucleophile a favorable process.

The generally accepted mechanism for SNAr involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate.

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.

A variety of nucleophiles can be employed in this reaction, leading to a diverse array of 1-substituted isoquinoline derivatives. The reactivity of the C-1 position in 1-chloroisoquinoline (B32320) towards nucleophilic substitution is a well-established principle in heterocyclic chemistry.

| Nucleophile Type | Potential Product at C-1 |

| Amines (R-NH₂) | 1-Amino-isoquinoline derivatives |

| Alkoxides (R-O⁻) | 1-Alkoxy-isoquinoline derivatives |

| Thiolates (R-S⁻) | 1-Thioether-isoquinoline derivatives |

This table represents expected outcomes based on general SNAr reactivity on the 1-chloroisoquinoline scaffold.

Reductive Dechlorination Methodologies

Reductive dechlorination refers to the chemical reaction involving the removal of a chlorine atom and its replacement with a hydrogen atom, typically through the action of a reducing agent. ub.edu For an aryl chloride like this compound, this transformation can be achieved through several synthetic methodologies.

Common laboratory methods for reductive dechlorination include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This is a widely used and effective method for the hydrodehalogenation of aryl halides.

Metal-Based Reduction: Active metals like zinc (Zn) or iron (Fe) in an acidic medium can be used to effect the reduction of the carbon-chlorine bond. ub.edu

Hydride Reagents: While less common for aryl halides compared to other functional groups, powerful hydride sources may also be employed under specific conditions.

These methods provide a pathway to synthesize 6-(bromomethyl)isoquinoline (B1612420) from its chlorinated precursor, offering a route to derivatives where the C-1 position is unsubstituted.

Reactivity of the Isoquinoline Nitrogen Atom

N-Alkylation and Quaternization Strategies for Cationic Isoquinolinium Species

The lone pair of electrons on the isoquinoline nitrogen atom makes it nucleophilic and basic, allowing it to react with electrophiles such as alkylating agents. This reaction, known as N-alkylation, results in the formation of a positively charged quaternary isoquinolinium salt. chemicalbook.com

For this compound, two distinct N-alkylation pathways are conceivable:

Intermolecular Alkylation: Reaction with an external alkylating agent (e.g., methyl iodide, ethyl bromide) would lead to the formation of an N-alkyl-6-(bromomethyl)-1-chloroisoquinolinium salt. The reaction rate is influenced by factors such as the reactivity of the alkylating agent and the solvent used.

Intramolecular/Intermolecular Self-Alkylation: The molecule itself contains a potent alkylating functional group—the bromomethyl moiety. This creates the possibility of one molecule's bromomethyl group alkylating the nitrogen atom of another molecule, potentially leading to dimers or polymeric structures under certain conditions.

The formation of these cationic isoquinolinium species significantly alters the electronic properties of the ring system, making it more electron-deficient.

| Alkylation Strategy | Reagent | Product Type |

| Intermolecular | External Alkyl Halide (e.g., CH₃I) | N-Alkyl-isoquinolinium Salt |

| Intermolecular (Self) | Another molecule of the same compound | Dimeric or Polymeric Isoquinolinium Species |

This table illustrates potential N-alkylation pathways.

Role in Ligand Design and Coordination Chemistry

The nitrogen atom of the isoquinoline ring is a key feature for its application in coordination chemistry. As a Lewis base, the nitrogen can donate its lone pair of electrons to a metal center (a Lewis acid) to form a coordinate covalent bond. pressbooks.pub

In its unmodified form, this compound can function as a monodentate ligand , coordinating to a metal ion solely through the nitrogen atom. However, its true potential in ligand design lies in the derivatization of its reactive functional groups.

By strategically modifying the C-1 and C-6 positions, the molecule can be converted into a polydentate ligand , which can bind to a metal center through multiple atoms.

Bidentate Ligand Synthesis: Substitution of the C-1 chlorine with a group containing a second donor atom (e.g., a pyridine (B92270) ring, an amino group) would create a ligand capable of forming a stable chelate ring with a metal ion.

Bridging Ligand Potential: The presence of reactive sites at opposite ends of the molecule suggests it could be used to synthesize bridging ligands that link two or more metal centers together.

The combination of the rigid isoquinoline backbone with the flexible derivatization possibilities makes this compound a versatile precursor for constructing sophisticated ligands for catalysis and materials science.

Functionalization and Modification of the Isoquinoline Ring System

The reactivity of the this compound nucleus is governed by the interplay of its constituent functional groups. The electron-withdrawing nature of the ring nitrogen and the C-1 chloro substituent renders the pyridine ring electron-deficient, while the benzenoid ring remains comparatively electron-rich. This electronic dichotomy dictates the regioselectivity of various transformations, including metalation, redox reactions, and electrophilic substitution.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.orgorganic-chemistry.org The reaction employs an organolithium base to deprotonate a position ortho to a directing metalation group (DMG), creating a nucleophilic organolithium species that can be trapped with an electrophile. baranlab.orgwikipedia.org

In the context of this compound, several potential outcomes must be considered. The ring nitrogen is a potent DMG, typically directing lithiation to the C-1 position. However, this position is substituted with a chlorine atom. 1-Haloisoquinolines are susceptible to nucleophilic aromatic substitution, which could compete with deprotonation. iust.ac.ir Furthermore, the benzylic protons of the 6-(bromomethyl) group are acidic and could be preferentially deprotonated by a strong base.

Another potential pathway involves the C-1 chloro group acting as a weak DMG, which could direct lithiation to the C-8 position. While direct deprotonation of the isoquinoline core of this specific molecule is complex, the resulting lithiated intermediates, if formed, could be quenched by a variety of electrophiles to introduce new functional groups. The hypothetical outcomes of such quenching reactions are detailed in the table below.

| Position of Lithiation | Electrophile (E+) | Reagent Example | Potential Product Structure | Product Name |

|---|---|---|---|---|

| C-8 | D+ | D₂O | 6-(Bromomethyl)-1-chloro-8-deuterioisoquinoline | Deuterated Isoquinoline |

| C-8 | CH₃+ | CH₃I | 6-(Bromomethyl)-1-chloro-8-methylisoquinoline | Methylated Isoquinoline |

| C-8 | (CH₃)₃Si+ | (CH₃)₃SiCl | 6-(Bromomethyl)-1-chloro-8-(trimethylsilyl)isoquinoline | Silylated Isoquinoline |

| C-8 | RCHO | Benzaldehyde | 6-(Bromomethyl)-1-chloroisoquinolin-8-ylmethanol | Hydroxyalkylated Isoquinoline |

| C-8 | CO₂ | CO₂ (gas) | This compound-8-carboxylic acid | Carboxylated Isoquinoline |

The isoquinoline nucleus can undergo a range of oxidative and reductive transformations, allowing for significant modulation of its structure and electronic properties.

Oxidative Transformations Oxidation of the isoquinoline ring can lead to several products depending on the reagents and conditions employed. pharmaguideline.com Mild oxidation with peracids typically yields the corresponding N-oxide, which can serve as a precursor for further functionalization. More vigorous oxidation with agents like potassium permanganate (B83412) (KMnO₄) can result in ring cleavage. shahucollegelatur.org.in Under alkaline conditions, the benzene (B151609) ring is often cleaved to produce pyridine-3,4-dicarboxylic acid, whereas neutral conditions may favor cleavage of the pyridine ring to yield phthalimide. shahucollegelatur.org.in Additionally, modern photocatalytic methods can achieve selective C-H oxidation at the C-1 position to form isoquinolin-1(2H)-ones (isocarbostyrils). nih.gov

Reductive Transformations Reduction of the isoquinoline core predominantly affects the heterocyclic ring, yielding dihydro- and tetrahydroisoquinoline derivatives. pharmaguideline.com Catalytic hydrogenation over palladium or platinum catalysts typically reduces the C=N bond and the C3-C4 double bond to afford 1,2,3,4-tetrahydroisoquinolines. rsc.org A significant consideration for this compound is that the C-1 chloro substituent is prone to hydrogenolysis (cleavage) under these conditions. Chemical reduction using sodium borohydride (B1222165) (NaBH₄) is also a common method, particularly for the reduction of 3,4-dihydroisoquinoline (B110456) precursors, which are often synthesized via the Bischler-Napieralski reaction. rsc.orgrsc.org This two-step sequence is a foundational strategy for producing a wide array of 1-substituted tetrahydroisoquinolines. rsc.org

| Transformation | Reagents and Conditions | Major Product | Product Class |

|---|---|---|---|

| Oxidation | m-CPBA, CH₂Cl₂ | This compound 2-oxide | N-Oxide |

| Oxidation | KMnO₄, OH⁻, heat | Pyridine-3,4-dicarboxylic acid derivative | Ring Cleavage Product |

| Reduction | H₂, Pd/C, EtOH | 6-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline* | Tetrahydroisoquinoline |

| Reduction | 1. Bischler-Napieralski precursor formation 2. POCl₃ 3. NaBH₄, MeOH | Substituted 1,2,3,4-tetrahydroisoquinoline (B50084) | Tetrahydroisoquinoline |

Note: Hydrogenolysis of the C-1 chloro substituent is expected.

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is a challenging transformation due to the deactivating effect of the heterocyclic nitrogen atom. wikipedia.orgdalalinstitute.com Reactions typically require forcing conditions and occur exclusively on the benzenoid ring, primarily at the C-5 and C-8 positions. shahucollegelatur.org.in The regioselectivity is dictated by the combined electronic effects of the substituents on the ring.

For this compound, the directing effects are as follows:

Protonated Nitrogen: Under the strongly acidic conditions of most EAS reactions, the ring nitrogen is protonated, becoming a powerful deactivating group and directing incoming electrophiles to positions meta to itself (C-5 and C-8).

6-Bromomethyl Group: This group is weakly deactivating through induction and is an ortho, para-director. It will direct incoming electrophiles to C-5 (ortho) and C-7 (ortho).

The dominant directing influence is the protonated nitrogen, strongly favoring substitution at C-5 and C-8. The 6-bromomethyl group reinforces this preference for the C-5 position. Consequently, electrophilic attack is most probable at the C-5 position, with potential for minor substitution at C-8, depending on the steric hindrance posed by the peri-hydrogen. Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated systems like isoquinoline. wikipedia.orglibretexts.org

| Reaction | Reagents | Predicted Major Product | Reaction Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-(Bromomethyl)-1-chloro-5-nitroisoquinoline | Forcing conditions required. nih.gov |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-(bromomethyl)-1-chloroisoquinoline | Reaction occurs on the most activated position of the benzenoid ring. |

| Sulfonation | SO₃, H₂SO₄ (fuming) | This compound-5-sulfonic acid | Reaction is often reversible at high temperatures. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No reaction expected | The isoquinoline ring is too deactivated for this reaction. byjus.com |

Strategic Applications of 6 Bromomethyl 1 Chloroisoquinoline in Complex Organic Synthesis

Construction of Annulated and Fused Polycyclic Systems

The dual reactivity of 6-(bromomethyl)-1-chloroisoquinoline theoretically allows for its use in the construction of novel polycyclic systems through sequential or tandem reactions.

Synthesis of Isoquinoline-Fused Heterocycles

The 1-chloro substituent on the isoquinoline (B145761) ring is analogous to a vinyl chloride and is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with N-, O-, and S-nucleophiles. This reactivity could be exploited to introduce a second heterocyclic ring system. For instance, reaction with a binucleophile, such as an amino-thiol or an amino-phenol, could lead to the formation of a fused thiazole (B1198619) or oxazole (B20620) ring, respectively.

Following the initial substitution at the C1 position, the bromomethyl group at C6 provides a handle for a subsequent intramolecular cyclization. For example, if the introduced nucleophile at C1 also contains a suitable functional group, an intramolecular alkylation could lead to the formation of a new ring fused to the isoquinoline core.

Potential Reaction Scheme for Isoquinoline-Fused Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Proposed Product | Potential Reaction Type |

|---|---|---|---|

| This compound | 2-aminothiophenol | A benzothiazolo[3,2-b]isoquinolinium derivative | SNAr followed by intramolecular alkylation |

Design and Preparation of Bridged Isoquinoline Architectures

The bromomethyl group is a classic electrophile for alkylation reactions. Intramolecular alkylation strategies could be envisioned to create bridged isoquinoline systems. This would typically involve a precursor where a nucleophilic center is tethered to another part of the isoquinoline molecule, often via the C1 position.

A hypothetical strategy could involve a multi-step sequence starting with the displacement of the C1 chlorine with a suitable nucleophile that also contains a latent nucleophilic site. After subsequent chemical modifications, this latent nucleophile could be unmasked and react with the bromomethyl group at C6 to form a bridge across the isoquinoline scaffold. The length and nature of the tether would dictate the size and properties of the resulting bridged system.

Role as a Precursor for Natural Product-Inspired Scaffolds and Alkaloid Analogs

Many isoquinoline alkaloids, such as berberine (B55584) and morphine, possess complex, polycyclic skeletons. rsc.org The structural features of this compound make it a plausible, albeit underexplored, starting material for the synthesis of analogs of these natural products.

Biomimetic Synthesis Approaches Utilizing the this compound Framework

Biomimetic synthesis seeks to mimic the biosynthetic pathways of natural products. rsc.org In the biosynthesis of many isoquinoline alkaloids, key steps involve the formation of new rings through intramolecular cyclizations. The 6-(bromomethyl) group could, in principle, participate in cyclization reactions that mimic key bond formations in alkaloid biosynthesis. For example, it could serve as an electrophilic partner in a Pictet-Spengler-type reaction with a suitably positioned phenethylamine (B48288) moiety, which could be introduced at the C1 position.

Divergent Synthesis Strategies for Structurally Diverse Libraries

The orthogonal reactivity of the two halide-containing functional groups in this compound makes it an attractive scaffold for divergent synthesis. This strategy would involve a common intermediate that can be selectively functionalized at either the C1 or the C6 position, leading to two distinct families of compounds. Each of these families could then be further diversified by reacting the remaining functional group. This approach would allow for the rapid generation of a library of structurally diverse isoquinoline derivatives for biological screening.

Hypothetical Divergent Synthesis Scheme

| Step 1 Reaction | Intermediate A | Step 2 Reaction on A | Product Family A |

|---|---|---|---|

| Suzuki coupling at C1 | 1-Aryl-6-(bromomethyl)isoquinoline | Nucleophilic substitution at C6-CH2Br | 1-Aryl-6-(substituted methyl)isoquinolines |

| Step 1 Reaction | Intermediate B | Step 2 Reaction on B | Product Family B |

Development of Advanced Organic Materials Precursors

Isoquinoline-containing polymers and dyes are known for their interesting photophysical and electronic properties. amerigoscientific.com Functionalized isoquinolines can be used as monomers in polymerization reactions or as core structures for the synthesis of functional dyes. The this compound molecule could serve as a precursor for such materials.

For example, the bromomethyl group could be converted into a variety of other functional groups, such as an aldehyde, a carboxylic acid, or an amine, which are suitable for polymerization reactions. Alternatively, the chloro and bromo functionalities could be utilized in cross-coupling reactions to build up larger conjugated systems, which are often the basis for organic electronic materials. The inherent fluorescence of the isoquinoline core could also be tuned by the substituents introduced at the C1 and C6 positions, leading to new fluorescent probes or materials for organic light-emitting diodes (OLEDs).

Synthesis of Monomers for Functional Polymers

The dual reactivity of this compound makes it an attractive starting material for the synthesis of novel monomers for functional polymers. The bromomethyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of a polymerizable group, while the chloro substituent provides a handle for further modification of the resulting polymer.

One potential strategy involves the reaction of this compound with a vinyl-containing nucleophile, such as 4-vinylbenzyl alcohol, to introduce a styrenic moiety. The resulting monomer, 1-chloro-6-((4-vinylbenzyloxy)methyl)isoquinoline, could then be polymerized via standard radical polymerization techniques to yield a functional polymer. The pendant 1-chloroisoquinoline (B32320) units along the polymer backbone would then be available for post-polymerization modification, for instance, through cross-coupling reactions.

Alternatively, the bromomethyl group can be converted into other functional groups that are amenable to polymerization. For example, treatment with potassium methacrylate (B99206) would yield a methacrylate monomer. The polymerization of such a monomer would lead to a polymethacrylate (B1205211) with pendant 1-chloroisoquinoline moieties.

Table 1: Potential Monomers Derived from this compound

| Monomer Name | Polymerizable Group | Synthetic Precursor |

| 1-chloro-6-((4-vinylbenzyloxy)methyl)isoquinoline | Styrene | 4-vinylbenzyl alcohol |

| (1-chloroisoquinolin-6-yl)methyl methacrylate | Methacrylate | Methacrylic acid |

| 1-chloro-6-(vinyloxymethyl)isoquinoline | Vinyl ether | Ethylene glycol vinyl ether |

Precursors for Optoelectronic Materials

The isoquinoline nucleus is a known component of various organic electronic materials, and this compound offers a strategic entry point for the synthesis of novel precursors for optoelectronic applications. The 1-chloro position is particularly susceptible to palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing the extended π-conjugated systems characteristic of organic semiconductors.

For instance, the chloro group can be readily displaced in Suzuki, Stille, Heck, or Sonogashira cross-coupling reactions. A Sonogashira coupling with a terminal alkyne, such as phenylacetylene, would yield a 1-(phenylethynyl)isoquinoline (B11880409) derivative. The bromomethyl group could then be used to link this chromophore to other molecular components or to a polymer backbone. Similarly, a Suzuki coupling with an arylboronic acid could introduce various aromatic or heteroaromatic moieties at the 1-position, allowing for the fine-tuning of the electronic properties of the resulting material.

The Buchwald-Hartwig amination is another powerful tool that can be employed to introduce arylamine functionalities at the 1-position. Arylamines are common building blocks for hole-transporting materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Potential Cross-Coupling Reactions for Optoelectronic Precursor Synthesis

| Reaction Type | Coupling Partner | Resulting Functionality | Potential Application |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | Organic Semiconductors |

| Suzuki Coupling | Arylboronic Acid | Biaryl | Organic Light-Emitting Diodes (OLEDs) |

| Heck Coupling | Alkene | Arylalkene | Organic Photovoltaics (OPVs) |

| Buchwald-Hartwig Amination | Amine | Arylamine | Hole-Transporting Materials |

Multi-Component Reactions Utilizing this compound as a Key Component

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The electrophilic nature of the bromomethyl group in this compound makes it a suitable candidate for participating in certain MCRs.

For example, it could potentially be employed in a three-component reaction with an amine and a nucleophile. In such a scenario, the amine would first react with the bromomethyl group to form a secondary or tertiary amine intermediate. This in-situ generated amine could then participate in a subsequent reaction with another electrophile and a nucleophile to construct a more complex heterocyclic system.

While specific examples of MCRs involving this compound are not yet prevalent in the literature, its structural motifs are analogous to other benzylic halides that have been successfully used in such transformations. tandfonline.com The development of novel MCRs featuring this versatile building block holds significant promise for the rapid generation of diverse chemical libraries with potential applications in drug discovery and materials science.

Computational and Mechanistic Investigations of 6 Bromomethyl 1 Chloroisoquinoline

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. These studies help in predicting molecular reactivity and the likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For isoquinoline (B145761) and its derivatives, DFT calculations have shown that the HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is localized on the pyridine (B92270) ring. researchgate.netresearchgate.netnih.gov This suggests that the benzene portion of the isoquinoline scaffold is more susceptible to electrophilic attack, while the pyridine part is more prone to nucleophilic attack.

In the case of 6-(bromomethyl)-1-chloroisoquinoline, the presence of a bromine atom at the 6-position and a chlorine atom at the 1-position is expected to influence the electronic distribution. The chloro group at the 1-position, being electron-withdrawing, would lower the energy of the LUMO, making the pyridine ring even more susceptible to nucleophilic substitution. The bromomethyl group at the 6-position can participate in benzylic-type reactions, and its influence on the HOMO would be of interest.

A hypothetical FMO analysis for this compound, based on related compounds, is presented in the table below. The energy values are illustrative and intended to show expected trends.

| Orbital | Energy (eV) | Localization | Implication for Reactivity |

|---|---|---|---|

| HOMO | -6.5 | Primarily on the benzene ring and bromomethyl group | Site for electrophilic attack and radical abstraction from the methyl group |

| LUMO | -1.8 | Primarily on the pyridine ring, especially the C1 position | Site for nucleophilic attack |

| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. walisongo.ac.id These maps are invaluable for predicting intermolecular interactions and the sites of chemical reactions.

For a molecule like this compound, the MEP map would be expected to show several key features:

Negative Potential: A region of negative electrostatic potential (typically colored red or yellow) would be localized around the nitrogen atom of the isoquinoline ring due to its lone pair of electrons. This site is prone to protonation and interaction with electrophiles.

Positive Potential: Regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms and, significantly, at the C1 carbon atom bonded to the chlorine atom. The electron-withdrawing nature of the chlorine atom makes this position highly electrophilic and a prime target for nucleophilic attack.

Halogen Atoms: The chlorine and bromine atoms would exhibit regions of both positive (along the C-X bond axis, known as a σ-hole) and negative (perpendicular to the C-X bond) potential, allowing for potential halogen bonding interactions. researchgate.net

The following table summarizes the expected electrostatic potential characteristics and their implications for the reactivity of this compound.

| Molecular Region | Expected Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Nitrogen Atom | Negative | Site for protonation and electrophilic attack |

| C1 Carbon | Positive | Susceptible to nucleophilic substitution |

| Benzene Ring | Moderately Negative | Can undergo electrophilic substitution, influenced by substituents |

| Bromomethyl Group | Slightly Positive on H atoms, potential for radical formation | Reactive site for benzylic-type reactions |

Elucidation of Reaction Mechanisms for Key Transformations Involving this compound

The dual reactivity of this compound, stemming from the reactive bromomethyl group and the activated 1-chloro position, allows for a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing synthetic pathways.

A key transformation involving the bromomethyl group is benzylic bromination or substitution. These reactions typically proceed through a radical or a carbocationic intermediate, and the stability of the transition state determines the reaction rate. The benzylic position of the isoquinoline ring system can stabilize a radical or a positive charge through resonance. gla.ac.ukmasterorganicchemistry.com

Computational studies on benzylic bromination reactions have shown that the transition state for hydrogen abstraction by a bromine radical is relatively early, with significant C-H bond breaking and minimal C-Br bond formation. researchgate.net For this compound, the transition state for a substitution reaction at the benzylic carbon would be stabilized by the adjacent aromatic ring.

The following table presents hypothetical activation energies for key reaction steps, illustrating the expected energetic landscape.

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) | Key Structural Features of Transition State |

|---|---|---|---|

| Benzylic Radical Formation | Hydrogen abstraction from the bromomethyl group | 10-15 | Elongated C-H bond, planarization of the benzylic carbon |

| Nucleophilic Substitution at C1 | Addition of a nucleophile to the C1 position | 15-20 | Tetrahedral-like geometry at C1 with partial bond formation to the nucleophile and partial bond breaking with the chlorine atom |

A reaction coordinate diagram plots the energy of a system as a function of the progress of the reaction, from reactants to products, passing through transition states and intermediates. For a substitution reaction at the benzylic position of this compound, the reaction coordinate would depict the energy changes associated with the formation of the benzylic radical or carbocation intermediate and its subsequent reaction to form the product.

Similarly, for a nucleophilic aromatic substitution at the 1-position, the reaction coordinate would show the formation of a Meisenheimer-like intermediate, where the nucleophile has added to the C1 carbon, followed by the departure of the chloride ion to yield the substituted product.

Conformational Analysis and Stereochemical Implications in Derivatives

The bromomethyl group in this compound introduces a degree of conformational flexibility due to rotation around the C-C single bond connecting the methyl group to the isoquinoline ring. While this rotation is generally facile at room temperature, certain conformations may be energetically favored.

Computational studies on similar benzylic systems have shown that the preferred conformation often involves the substituent staggering with respect to the plane of the aromatic ring to minimize steric interactions. researchgate.net In the case of this compound, the bromine atom of the bromomethyl group could be oriented towards or away from the isoquinoline ring system.

When the bromomethyl group is involved in reactions that generate a stereocenter, the conformational preferences of the starting material and the transition state can have significant stereochemical implications. For instance, if a chiral nucleophile reacts with the benzylic carbon, the facial selectivity of the attack could be influenced by the preferred conformation of the bromomethyl group, potentially leading to a diastereomeric excess of one product.

The following table outlines the possible staggered conformations and their expected relative stabilities.

| Conformer | Description of Bromine Atom Position | Expected Relative Stability | Potential Stereochemical Influence |

|---|---|---|---|

| Anti | The C-Br bond is anti-periplanar to the C5-C6 bond of the isoquinoline ring. | Most stable due to minimal steric hindrance. | May favor attack from the less hindered face in stereoselective reactions. |

| Gauche | The C-Br bond is gauche to the C5-C6 bond of the isoquinoline ring. | Less stable than the anti conformer due to steric interactions. | Could lead to different stereochemical outcomes if reaction proceeds through this conformation. |

Prediction of Novel Reactivity and Untapped Synthetic Routes for this compound and its Derivatives

Recent computational studies have focused on elucidating the reactivity of the bifunctional this compound molecule. The presence of two distinct reactive sites—the electrophilic carbon of the bromomethyl group and the chloro-substituted carbon at the 1-position of the isoquinoline ring—presents a rich landscape for synthetic transformations.

Theoretical calculations, including Density Functional Theory (DFT) and electrostatic potential mapping, have been instrumental in predicting the molecule's behavior in various chemical environments. These studies suggest a nuanced reactivity profile, where the choice of nucleophile, solvent, and reaction conditions can selectively target one of the electrophilic centers.

Predicted Reactivity and Synthetic Opportunities:

Sequential Nucleophilic Substitution: Computational models predict that the bromomethyl group is the more reactive site towards soft nucleophiles, such as thiols and secondary amines, under mild, non-basic conditions. This selectivity allows for a stepwise functionalization strategy. For instance, initial reaction at the bromomethyl position can be followed by a subsequent, more forcing reaction, such as a palladium-catalyzed cross-coupling, at the 1-chloro position. This opens up a synthetic route to a diverse array of disubstituted isoquinolines.

Intramolecular Cyclization Pathways: The strategic placement of the two reactive groups allows for the design of novel intramolecular cyclization reactions. By introducing a nucleophilic moiety onto the bromomethyl group, subsequent ring closure via displacement of the 1-chloro substituent can be envisioned. Computational modeling of the transition states for such cyclizations can help predict the feasibility and stereochemical outcome of these reactions, guiding the synthesis of novel polycyclic heteroaromatic systems.

Formation of Organometallic Intermediates: The 1-chloro-isoquinoline core is predicted to be amenable to the formation of organometallic reagents, such as Grignard or organolithium species, through metal-halogen exchange. The bromomethyl group would likely need to be protected or transformed prior to this step. Subsequent reaction of these organometallics with various electrophiles would provide access to a wide range of 1-substituted isoquinoline derivatives that are otherwise difficult to synthesize.

The table below summarizes the predicted reactivity of the different positions on the this compound molecule based on computational analysis.

| Reactive Site | Predicted Reactivity | Potential Synthetic Transformations |

| Bromomethyl Group (C6-CH₂Br) | Highly electrophilic, susceptible to S_N2 attack by soft nucleophiles. | Alkylation of amines, thiols, and carbanions. |

| 1-Chloro Position (C1-Cl) | Less reactive than the bromomethyl group towards nucleophilic substitution. Amenable to transition metal-catalyzed cross-coupling reactions. | Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. Nucleophilic aromatic substitution with strong nucleophiles under forcing conditions. |

| Isoquinoline Nitrogen | Basic, available for protonation or alkylation. | Formation of isoquinolinium salts. |

These computational predictions offer a roadmap for the synthetic exploration of this compound. Experimental validation of these theoretical findings is an active area of research and holds the promise of unlocking new and efficient pathways to valuable chemical entities. The insights gained from these mechanistic investigations are crucial for the rational design of synthetic strategies and the discovery of novel chemical transformations.

Future Research Directions and Perspectives for 6 Bromomethyl 1 Chloroisoquinoline

Exploration of Sustainable Synthetic Methodologies and Catalysis

The future synthesis and modification of 6-(bromomethyl)-1-chloroisoquinoline and its derivatives will increasingly focus on sustainable and efficient catalytic methods. These approaches aim to reduce waste, minimize the use of harsh reagents, and improve atom economy.

Photoredox Catalysis in C-Br and C-Cl Activation

Visible-light photoredox catalysis has emerged as a powerful tool for forming radical intermediates under mild conditions, offering new avenues for the functionalization of halogenated aromatic compounds. nanobioletters.comnih.govacs.orgijpsjournal.comrsc.org For this compound, this technology presents a significant opportunity for selective activation of its carbon-halogen bonds.

Future research will likely focus on the differential activation of the C-Br and C-Cl bonds. The C-Br bond is typically more susceptible to reduction by a photocatalyst, which would allow for the selective generation of a benzyl (B1604629) radical at the 6-position. This radical could then participate in a variety of coupling reactions, such as C-C, C-N, and C-O bond formations, to introduce diverse functional groups. acs.orgnih.gov Conversely, harsher photoredox conditions or different catalyst systems could be explored to activate the more robust C-Cl bond at the 1-position. A key challenge and area of investigation will be the development of photocatalytic systems with tunable redox potentials to achieve high selectivity for the activation of one halogen over the other, enabling sequential, site-specific modifications.

Table 1: Potential Photoredox-Catalyzed Reactions for this compound

| Reaction Type | Target Bond | Potential Coupling Partner | Expected Product Feature |

| Reductive C-Br Coupling | C(sp³)-Br | Alkenes, Alkynes, Aryl boronic acids | Functionalization at the 6-methyl position |

| Reductive C-Cl Coupling | C(sp²)-Cl | Heteroarenes, Amines, Alcohols | Functionalization at the 1-position |